molecular formula C16H18N4O4 B091218 N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide CAS No. 801-21-8

N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide

Cat. No. B091218
CAS RN: 801-21-8
M. Wt: 330.34 g/mol
InChI Key: DUOJGMBENABMRK-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is commonly referred to as FMAH, and it is a hexadentate ligand that can form complexes with various metal ions. FMAH has been extensively studied for its potential applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

FMAH has a wide range of applications in scientific research. One of the most significant applications is its use as a ligand in the formation of metal complexes. FMAH can form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, electrochemistry, and materials science.
Another important application of FMAH is its use as a fluorescent probe. FMAH has a high quantum yield and can emit fluorescence in the visible region upon excitation with ultraviolet light. This property makes it an excellent tool for imaging and sensing applications.

Mechanism Of Action

The mechanism of action of FMAH is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. FMAH has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
FMAH has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that FMAH can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This property makes FMAH a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
FMAH has also been shown to have anti-inflammatory properties. In animal studies, FMAH was able to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.

Advantages And Limitations For Lab Experiments

FMAH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it can form stable complexes with various metal ions. FMAH also has excellent fluorescent properties, making it an ideal tool for imaging and sensing applications.
However, FMAH also has some limitations. It can be difficult to work with due to its tendency to form aggregates in solution. Additionally, the biological activity of FMAH is not fully understood, and further research is needed to determine its potential applications in medicine.

Future Directions

There are several potential future directions for research on FMAH. One area of interest is the development of FMAH-based sensors for the detection of metal ions in environmental and biological samples. Another potential application is the use of FMAH as a therapeutic agent for the treatment of neurological disorders and inflammatory diseases.
Further studies are also needed to fully understand the mechanism of action of FMAH and its potential interactions with biological molecules. This information could lead to the development of more effective and targeted therapies for a range of diseases.
Conclusion
In conclusion, FMAH is a unique chemical compound that has a range of potential applications in scientific research. Its ability to form stable complexes with metal ions and its fluorescent properties make it an ideal tool for imaging and sensing applications. FMAH also has potential applications in medicine, particularly in the treatment of neurological and inflammatory diseases. Further research is needed to fully understand the mechanism of action of FMAH and its potential applications in various fields.

Synthesis Methods

The synthesis of FMAH involves the condensation of furan-2-carbaldehyde with hexanediamine in the presence of acetic acid. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

properties

CAS RN

801-21-8

Product Name

N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide

InChI

InChI=1S/C16H18N4O4/c21-15(19-17-11-13-5-3-9-23-13)7-1-2-8-16(22)20-18-12-14-6-4-10-24-14/h3-6,9-12H,1-2,7-8H2,(H,19,21)(H,20,22)/b17-11+,18-12+

InChI Key

DUOJGMBENABMRK-JYFOCSDGSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CO2

SMILES

C1=COC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=CO2

Other CAS RN

801-21-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.